2-(4-Fluorophenyl)-1-(2-acetamido-4-pyridyl)ethanone
Overview
Description
2-(4-Fluorophenyl)-1-(2-acetamido-4-pyridyl)ethanone, also known as Fapydase, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)-1-(2-acetamido-4-pyridyl)ethanone is not fully understood. However, it is believed to exert its therapeutic effects by modulating various signaling pathways involved in cell growth, proliferation, and inflammation. 2-(4-Fluorophenyl)-1-(2-acetamido-4-pyridyl)ethanone has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
2-(4-Fluorophenyl)-1-(2-acetamido-4-pyridyl)ethanone has been found to have various biochemical and physiological effects. In cancer research, 2-(4-Fluorophenyl)-1-(2-acetamido-4-pyridyl)ethanone has been shown to induce apoptosis and cell cycle arrest in cancer cells. In Alzheimer's disease research, 2-(4-Fluorophenyl)-1-(2-acetamido-4-pyridyl)ethanone has been found to inhibit the formation of beta-amyloid plaques. In inflammation research, 2-(4-Fluorophenyl)-1-(2-acetamido-4-pyridyl)ethanone has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
2-(4-Fluorophenyl)-1-(2-acetamido-4-pyridyl)ethanone has several advantages for lab experiments. It can be easily synthesized in the laboratory and is relatively stable. 2-(4-Fluorophenyl)-1-(2-acetamido-4-pyridyl)ethanone has also been found to exhibit low toxicity, making it a suitable candidate for further research. However, one limitation of 2-(4-Fluorophenyl)-1-(2-acetamido-4-pyridyl)ethanone is its poor solubility in water, which can make it challenging to administer in vivo.
Future Directions
There are several future directions for 2-(4-Fluorophenyl)-1-(2-acetamido-4-pyridyl)ethanone research. In cancer research, 2-(4-Fluorophenyl)-1-(2-acetamido-4-pyridyl)ethanone can be further studied for its potential as a chemotherapeutic agent. In Alzheimer's disease research, 2-(4-Fluorophenyl)-1-(2-acetamido-4-pyridyl)ethanone can be explored for its ability to prevent the formation of beta-amyloid plaques. In inflammation research, 2-(4-Fluorophenyl)-1-(2-acetamido-4-pyridyl)ethanone can be studied for its potential as an anti-inflammatory agent. Additionally, further studies can be conducted to investigate the mechanism of action of 2-(4-Fluorophenyl)-1-(2-acetamido-4-pyridyl)ethanone and its potential side effects.
In conclusion, 2-(4-Fluorophenyl)-1-(2-acetamido-4-pyridyl)ethanone is a synthetic compound that has shown potential therapeutic applications in various diseases. Its ability to inhibit cancer cell growth, prevent the formation of beta-amyloid plaques, and possess anti-inflammatory properties make it a promising candidate for further research. However, further studies are needed to fully understand the mechanism of action and potential side effects of 2-(4-Fluorophenyl)-1-(2-acetamido-4-pyridyl)ethanone.
Scientific Research Applications
2-(4-Fluorophenyl)-1-(2-acetamido-4-pyridyl)ethanone has been studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and inflammation. In cancer research, 2-(4-Fluorophenyl)-1-(2-acetamido-4-pyridyl)ethanone has been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In Alzheimer's disease research, 2-(4-Fluorophenyl)-1-(2-acetamido-4-pyridyl)ethanone has been studied for its ability to inhibit the formation of beta-amyloid plaques, which are associated with the development of the disease. In inflammation research, 2-(4-Fluorophenyl)-1-(2-acetamido-4-pyridyl)ethanone has been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
properties
IUPAC Name |
N-[4-[2-(4-fluorophenyl)acetyl]pyridin-2-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2O2/c1-10(19)18-15-9-12(6-7-17-15)14(20)8-11-2-4-13(16)5-3-11/h2-7,9H,8H2,1H3,(H,17,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBIRZTPHSLNZFC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC=CC(=C1)C(=O)CC2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201215307 | |
Record name | N-[4-[2-(4-Fluorophenyl)acetyl]-2-pyridinyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201215307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluorophenyl)-1-(2-acetamido-4-pyridyl)ethanone | |
CAS RN |
452056-81-4 | |
Record name | N-[4-[2-(4-Fluorophenyl)acetyl]-2-pyridinyl]acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=452056-81-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[4-[2-(4-Fluorophenyl)acetyl]-2-pyridinyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201215307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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